molecular formula C22H25NO4S B558343 Boc-Cys(Fm)-OH CAS No. 84888-35-7

Boc-Cys(Fm)-OH

Cat. No.: B558343
CAS No.: 84888-35-7
M. Wt: 399,51 g/mole
InChI Key: AIZZGGDXFGAYMR-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Cys(Fm)-OH is a compound used in peptide synthesis and protein modification. It is a derivative of cysteine, an amino acid, and is protected by two groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fm) group. These protecting groups are crucial in preventing unwanted reactions during the synthesis process, allowing for selective modification of the cysteine residue.

Scientific Research Applications

Boc-Cys(Fm)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Future Directions

Boc-Cys(Fm)-OH is a biochemical used in proteomics research . As our understanding of proteins and their functions continues to grow, it’s likely that the use of compounds like this compound in research will continue to evolve.

Mechanism of Action

Target of Action

Boc-Cys(Fm)-OH is a cysteine protecting group used in peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . Cysteine residues play a crucial role in protein structure and function due to their ability to form disulfide bonds, contributing to the stability and functionality of proteins .

Mode of Action

This compound operates by protecting the thiol group of cysteine residues during peptide synthesis . The protection prevents unwanted reactions from occurring at the cysteine residues, allowing for controlled peptide synthesis . Once the peptide synthesis is complete, the protecting group can be removed under specific conditions, restoring the cysteine residue’s reactivity .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It enables the selective modification of cysteine residues, which is crucial for the construction of bioconjugate therapeutics such as antibody-drug conjugates (ADCs) .

Pharmacokinetics

The pharmacokinetics of this compound are primarily relevant in the context of its use in peptide synthesis. Its stability under various conditions used in peptide synthesis, such as TFA, TFMSA/TFA, boiling HCl, and HF-anisole, is crucial for its effective use .

Result of Action

The use of this compound results in the successful synthesis of complex peptides and proteins with controlled disulfide bond formation . This has wide-ranging applications in biological research and therapeutic development, including the creation of ADCs .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis occurs. For instance, the Fm group can be removed by NH3 in MeOH or 50% piperidine in DMF . The choice of conditions can affect the efficiency of protection and deprotection, impacting the overall success of the peptide synthesis .

Biochemical Analysis

Biochemical Properties

Boc-Cys(Fm)-OH participates in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during these processes . The nature of these interactions is largely determined by the fluorenylmethyl (Fm) protecting group, which can be removed by ammonia in methanol or 50% piperidine in DMF .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis . It influences cell function by contributing to the formation of peptides that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis . The fluorenylmethyl (Fm) protecting group on the cysteine molecule can interact with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable to trifluoroacetic acid (TFA), trifluoromethanesulfonic acid (TFMSA)/TFA, boiling hydrochloric acid (HCl) at 110 °C, as well as hydrogen fluoride (HF)-anisole .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role in peptide synthesis . It may interact with transporters or binding proteins that facilitate its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its role in peptide synthesis . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles would be related to this function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Cys(Fm)-OH typically involves the protection of the cysteine thiol group with the 9-fluorenylmethoxycarbonyl (Fm) group and the amino group with the tert-butyloxycarbonyl (Boc) group. The process begins with the reaction of cysteine with Fmoc chloride in the presence of a base such as sodium bicarbonate to form Fmoc-Cys-OH. This intermediate is then reacted with Boc anhydride in the presence of a base like triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-Cys(Fm)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Fm groups under acidic and basic conditions, respectively.

    Substitution Reactions: The thiol group of cysteine can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Common Reagents and Conditions

    Deprotection: Boc group is removed using trifluoroacetic acid (TFA), while the Fm group is removed using piperidine in dimethylformamide (DMF).

    Substitution: Common electrophiles include alkyl halides and maleimides.

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group.

Major Products

Comparison with Similar Compounds

Boc-Cys(Fm)-OH is unique due to its dual protection strategy, which allows for selective modification of the cysteine residue. Similar compounds include:

    Boc-Cys(Trt)-OH: Uses the trityl (Trt) group for thiol protection.

    Fmoc-Cys(Acm)-OH: Uses the acetamidomethyl (Acm) group for thiol protection.

    Boc-Cys(Alloc)-OH: Uses the allyloxycarbonyl (Alloc) group for thiol protection.

Compared to these compounds, this compound offers a balance of stability and ease of deprotection, making it a versatile choice for peptide synthesis and protein modification.

Properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-22(2,3)27-21(26)23-19(20(24)25)13-28-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZZGGDXFGAYMR-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427012
Record name Boc-Cys(Fm)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84888-35-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(9H-fluoren-9-ylmethyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84888-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Cys(Fm)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Cys(Fm)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Cys(Fm)-OH
Reactant of Route 3
Reactant of Route 3
Boc-Cys(Fm)-OH
Reactant of Route 4
Reactant of Route 4
Boc-Cys(Fm)-OH
Reactant of Route 5
Reactant of Route 5
Boc-Cys(Fm)-OH
Reactant of Route 6
Reactant of Route 6
Boc-Cys(Fm)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.